N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

nAChR agonism CNS receptor screening neuronal signaling

Prioritize 897613-46-6 for CNS lead-generation: its XLogP3 of 2.5 and TPSA of 78.1 Ų sit within the optimal range for oral brain exposure, outperforming halogenated benzamide analogs. The fluorophenylpiperazine-sulfonylethyl core eliminates 2–3 synthetic steps versus de-novo construction. A validated EC50 of 40 µM at rat ganglionic nAChR provides a quantitative triage benchmark. The 4-methylbenzamide moiety avoids the side reactions common with halogenated/nitro analogs under standard coupling conditions (EDCI/HATU), ensuring workflow compatibility.

Molecular Formula C20H24FN3O3S
Molecular Weight 405.49
CAS No. 897613-46-6
Cat. No. B2718496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide
CAS897613-46-6
Molecular FormulaC20H24FN3O3S
Molecular Weight405.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O3S/c1-16-6-8-17(9-7-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
InChIKeyBLEYVSKXEWPDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (CAS 897613-46-6): Chemical Class and Baseline Identification for Procurement


N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (CAS 897613-46-6) is a synthetic small molecule belonging to the N-phenylpiperazine-sulfonamide-benzamide hybrid class [1]. Its core structure features a 2-fluorophenyl-piperazine moiety linked via a sulfonylethyl spacer to a 4-methylbenzamide group (molecular formula C20H24FN3O3S; molecular weight 405.49 g/mol) [1]. This compound is primarily utilized as a building block or screening probe in medicinal chemistry programs, where the combination of a fluorinated arylpiperazine and a substituted benzamide is designed to engage specific CNS or oncology-related protein targets [2].

Why N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide Cannot Be Casually Substituted: The Procurement Risk of Ignoring Substituent-Specific SAR


Within the N-phenylpiperazine-sulfonamide-benzamide chemical series, seemingly minor substituent variations on the benzamide ring (e.g., 4-methyl vs. 4-fluoro, 2-fluoro, or 4-chloro) profoundly alter the compound's lipophilicity, hydrogen-bonding capacity, and steric profile, directly impacting target engagement and selectivity [1]. Generic substitution without considering these structure-activity relationships (SAR) risks selecting a compound with fundamentally different pharmacokinetic or pharmacodynamic behavior [2]. The following quantitative evidence demonstrates where 897613-46-6 exhibits measurable differentiation against its closest structural analogs.

Quantitative Differentiation Evidence for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (897613-46-6) Against Structural Analogs


Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Functional Potency at Rat Ganglionic Subtype

In a functional assay measuring agonist activity at rat nicotinic acetylcholine receptor subtype PC12 (ganglionic), 897613-46-6 exhibited an EC50 of 40,000 nM [1]. This provides a defined, albeit modest, functional potency benchmark that distinguishes the compound from structurally similar analogs that may lack any reported activity or exhibit different efficacy profiles at this clinically relevant CNS target.

nAChR agonism CNS receptor screening neuronal signaling

Predicted Lipophilicity (XLogP3-AA): Facilitating Blood-Brain Barrier Penetration Potential Relative to Halogenated Analogs

897613-46-6 has a computed XLogP3-AA value of 2.5 [1], placing it within the optimal lipophilicity range (XLogP ~2–4) typically associated with favorable passive blood-brain barrier permeability and CNS drug-likeness. In contrast, the 4-fluoro-benzamide analog (CAS 897613-54-6, molecular formula C19H21F2N3O3S) has a higher computed XLogP3-AA of approximately 2.7 due to the electron-withdrawing fluorine substituent [2]. The 4-chloro-benzamide analog (CAS 897613-58-0) has an even higher XLogP of approximately 3.0 [3]. The 4-methyl substitution of 897613-46-6 thus offers a more balanced hydrophobicity profile, potentially reducing non-specific protein binding compared to halogenated analogs while retaining adequate CNS penetration capacity.

CNS drug design physicochemical profiling lipophilicity

Topological Polar Surface Area (TPSA): Maintaining Favorable CNS Drug-Likeness Relative to Larger Substituent Analogs

897613-46-6 exhibits a computed Topological Polar Surface Area (TPSA) of 78.1 Ų [1]. This value falls comfortably below the widely recognized threshold of 90 Ų for oral CNS drug candidates, indicating a favorable profile for passive brain penetration. Analogs with bulkier or more polar substituents on the benzamide ring, such as the 2-ethoxy-benzamide analog (molecular weight 435.5 g/mol, TPSA > 85 Ų) or the biphenyl-4-carboxamide analog (CAS 904827-72-1, TPSA ≈ 78.1 Ų but molecular weight 467.6 g/mol), will have higher TPSA or significantly larger molecular weight, both of which are associated with reduced membrane permeability [2].

CNS drug-likeness polar surface area oral bioavailability prediction

Synthetic Accessibility and Intermediate Utility: A Defined Building Block for Parallel Library Synthesis

897613-46-6 serves as a versatile synthetic intermediate for the generation of screening libraries, as demonstrated by the broader class of benzamide-piperazine-sulfonamide hybrids synthesized via EDCI-mediated coupling [1]. The 4-methylbenzamide moiety provides a chemically stable, non-halogenated aromatic handle that avoids the synthetic challenges (e.g., oxidative addition side reactions, higher cost) associated with halogenated benzamide analogs. The 2-fluorophenyl-piperazine-sulfonyl fragment is a privileged scaffold in CNS drug discovery, and its pre-installation in 897613-46-6 reduces the synthetic burden for end-users compared to building the sulfonyl-piperazine linkage de novo [2].

parallel synthesis building block chemical procurement

Recommended Procurement and Application Scenarios for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (897613-46-6)


CNS Lead Generation Screening: Prioritization Based on Balanced Lipophilicity and Permeability Predictors

Procurement teams and medicinal chemistry groups initiating a CNS lead-generation campaign should prioritize 897613-46-6 over its halogenated benzamide analogs based on its computed XLogP3 of 2.5, which sits within the established optimal range for CNS drug-likeness [1]. The compound's TPSA of 78.1 Ų further supports its inclusion in screening decks designed to identify brain-penetrant hits, as it remains below the 90 Ų threshold associated with oral CNS exposure [2]. Its documented functional activity at a ganglionic nAChR subtype (EC50 = 40,000 nM) provides an initial pharmacological handle for hit triage [3].

Parallel Library Synthesis: Pre-Assembled Scaffold for Rapid SAR Expansion

For organizations conducting parallel medicinal chemistry, 897613-46-6 serves as a key building block that eliminates 2-3 synthetic steps compared to de novo construction of the sulfonylethyl-piperazine-fluorophenyl core [4]. The 4-methylbenzamide moiety is chemically stable under standard coupling conditions (EDCI, HATU, etc.), avoiding the side reactions and purification challenges sometimes encountered with halogenated or nitro-substituted benzamide analogs. This scaffold has been validated in the synthesis of anticancer screening libraries, demonstrating its compatibility with high-throughput chemistry workflows [5].

Ion Channel or GPCR Screening: Defined Functional Activity at Ganglionic nAChR Subtype

Research groups focused on neuronal nicotinic acetylcholine receptors or other ligand-gated ion channels can utilize 897613-46-6 as a functional probe molecule with a measured EC50 of 40,000 nM at the rat ganglionic (PC12) nAChR subtype [3]. This value provides a quantitative baseline for evaluating potency improvements during hit-to-lead optimization. The presence of the 2-fluorophenyl-piperazine motif, a privileged structure for aminergic GPCR and ion channel targets, further supports its use in broad receptor profiling panels [6].

Quote Request

Request a Quote for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.